2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one
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Overview
Description
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable aldehydes or ketones in the presence of a base, leading to the formation of the pyrano ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methyl-5H,7H,8H-pyrano[4,3-B]pyridine
- 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Uniqueness
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1260672-70-5 |
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Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-5H-pyrano[4,3-b]pyridin-8-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-3-12-4-6(11)8(5)10-7/h1-2H,3-4H2 |
InChI Key |
NBQULRWIQVQTDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)CO1)N=C(C=C2)Cl |
Origin of Product |
United States |
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